
methyl N-benzoyl-N'-carbamoylcarbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate is a chemical compound with the molecular formula C10H10N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a carbamoyl group, and a carbamimidothioate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-benzoyl-N’-carbamoylcarbamimidothioate typically involves the reaction of benzoyl chloride with methyl carbamoylcarbamimidothioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of methyl N-benzoyl-N’-carbamoylcarbamimidothioate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the benzoyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various benzoyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl and carbamoyl groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl N-benzoyl-N’-carbamoylcarbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit the polymerization of tubulin, leading to the disruption of microtubule formation. This mechanism is similar to that of other benzimidazole derivatives, which interfere with cellular processes by binding to tubulin and preventing its assembly into microtubules .
Vergleich Mit ähnlichen Verbindungen
Methyl N-benzoyl-N’-carbamoylcarbamimidothioate can be compared with other similar compounds, such as:
Methyl N-(N-benzoylcarbamoyl)carbamate: Similar structure but lacks the thioate group.
Methyl N-(1-naphthyl)carbamate: Contains a naphthyl group instead of a benzoyl group.
Methyl N-(2,4,5-trichlorophenyl)carbamate: Contains a trichlorophenyl group instead of a benzoyl group.
These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
121032-67-5 |
|---|---|
Molekularformel |
C10H11N3O2S |
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
methyl N-benzoyl-N'-carbamoylcarbamimidothioate |
InChI |
InChI=1S/C10H11N3O2S/c1-16-10(13-9(11)15)12-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15) |
InChI-Schlüssel |
XHDWDCNXVAFEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC(=O)N)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




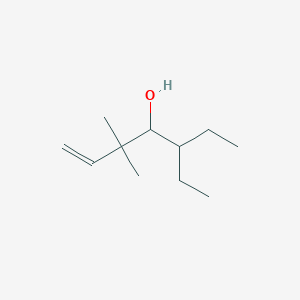

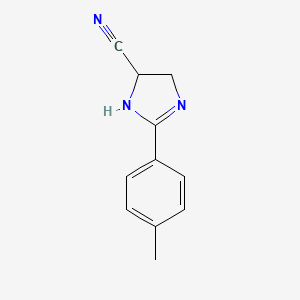
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
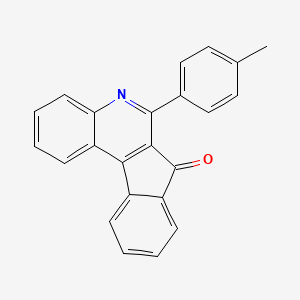
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
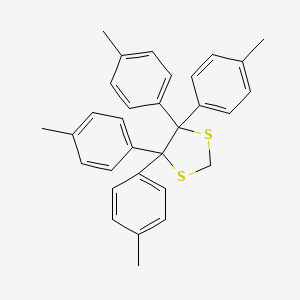

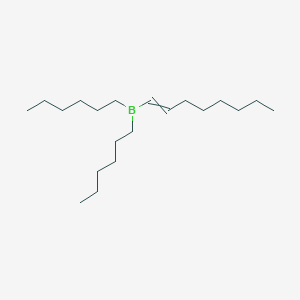
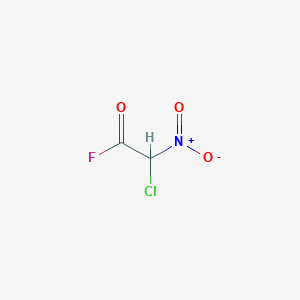

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
